methyl 6-bromo-5-hydroxynicotinate
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Overview
Description
Methyl 6-bromo-5-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Mechanism of Action
Target of Action
Methyl 6-bromo-5-hydroxypyridine-3-carboxylate, also known as methyl 6-bromo-5-hydroxynicotinate, is a chemical compound with the molecular weight of 232.03 It is structurally similar to 3-hydroxy-2-methylpyridine-5-carboxylate, which is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases .
Mode of Action
Based on its structural similarity to 3-hydroxy-2-methylpyridine-5-carboxylate, it can be hypothesized that it may interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2 .
Biochemical Pathways
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that may interact with this compound, participates in vitamin b6 metabolism .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxynicotinate typically involves the bromination of methyl 6-hydroxynicotinate. The process begins with the suspension of methyl 6-hydroxynicotinate in acetic acid, followed by the dropwise addition of bromine. The reaction mixture is then heated to 60°C for 18 hours. After cooling to room temperature, a saturated sodium thiosulfate solution is added to remove any remaining bromine. The mixture is then neutralized with sodium bicarbonate and sodium hydroxide until the pH reaches approximately 7. The resulting solid is collected by filtration and dried in a vacuum oven at 50°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-5-hydroxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
Methyl 6-bromo-5-hydroxynicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- Methyl 5-bromo-6-hydroxynicotinate
- Ethyl 5-bromo-6-hydroxypicolinate
- 3-Bromo-5-chloro-2-hydroxypyridine
- 3,5-Dibromo-2-hydroxypyridine
Comparison: Methyl 6-bromo-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 6-bromo-5-hydroxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFZBMAPXCTBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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